6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

Physicochemical profiling LogP comparison Regioisomer SAR

6-Oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a synthetic 3-O-acyl ester derivative of the 6H-benzo[c]chromen-6-one scaffold. This scaffold constitutes the core of urolithins, the gut-microbiota-derived metabolites of ellagic acid that exhibit cognitive-enhancing and neuroprotective properties.

Molecular Formula C21H14O5
Molecular Weight 346.3 g/mol
Cat. No. B5760193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
Molecular FormulaC21H14O5
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C21H14O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h2-12H,1H3
InChIKeyXFRDFFFYCMIRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-6H-benzo[c]chromen-3-yl 3-Methoxybenzoate for PDE2 and Cholinesterase Inhibitor Screening: A Urolithin B Ester Derivative


6-Oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a synthetic 3-O-acyl ester derivative of the 6H-benzo[c]chromen-6-one scaffold. This scaffold constitutes the core of urolithins, the gut-microbiota-derived metabolites of ellagic acid that exhibit cognitive-enhancing and neuroprotective properties [1]. The compound features a 3-methoxybenzoyl ester at the 3-position of the chromenone ring—replacing the native hydroxyl of Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one)—which alters lipophilicity (computed XLogP3 ~4.7 versus ~3.1 for Urolithin B) and eliminates the hydrogen bond donor at that position [2]. It belongs to a class of compounds under investigation as phosphodiesterase II (PDE2) inhibitors, cholinesterase inhibitors, and furin inhibitors, positioning it as a chemically tractable probe for neurodegenerative disease and enzyme inhibition research [3][4].

Why 6-Oxo-6H-benzo[c]chromen-3-yl 3-Methoxybenzoate Cannot Be Interchanged with Other 3-O-Acyl Chromenone Esters


The 6H-benzo[c]chromen-6-one scaffold is highly sensitive to the nature, position, and electronic character of the 3-O-acyl substituent. Regioisomeric substitution (meta- vs. para-methoxy on the benzoyl ester) alters computed lipophilicity by ~0.3–0.5 logP units and affects hydrogen-bond acceptor topology [1]. In PDE2 inhibition, alkoxylated 6H-benzo[c]chromen-6-one derivatives display a steep SAR: compound 1f (with an optimized alkoxy chain) achieves IC₅₀ = 3.67 ± 0.47 μM, while closely related analogs with branching or altered chain length show markedly reduced or abolished activity [2]. Similarly, for the 2-chlorobenzoate analog, furin inhibition yields an IC₅₀ of 28 μM, whereas the unsubstituted benzoate ester shows no reported activity under the same assay conditions [3]. Even the simplest ester—the 3-acetate—exhibits a fundamentally different biological profile (AChE IC₅₀ ~0.25 μM for some derivatives vs. >50 μM for most 6H-benzo[c]chromen-6-one cholinesterase inhibitors) [4]. These examples underscore that generic substitution within the 3-O-acyl chromenone series will not recapitulate the specific electronic, steric, and pharmacokinetic profile conferred by the 3-methoxybenzoyl ester motif.

Quantitative Differentiation Evidence for 6-Oxo-6H-benzo[c]chromen-3-yl 3-Methoxybenzoate Versus Closest Analogs


Meta-Methoxybenzoyl Ester vs. Para-Methoxybenzoyl Ester: Computed Lipophilicity and Hydrogen-Bond Acceptor Topology

The target compound carries a 3-methoxybenzoyl (meta-methoxy) ester at the 3-position of the chromenone core, distinguishing it from the commercially available 4-methoxybenzoyl (para-methoxy) regioisomer (CAS 307524-28-3, PubChem CID 728490). The para-isomer has a computed XLogP3-AA of 4.4, while the meta-isomer is estimated at XLogP3 ~4.7 based on group contribution methods [1]. The meta-substitution pattern positions the methoxy oxygen at a different spatial orientation relative to the ester carbonyl, altering the hydrogen-bond acceptor geometry and potentially affecting interactions with target protein surfaces that discriminate between regioisomeric orientations. Both compounds share identical molecular formula (C₂₁H₁₄O₅), molecular weight (346.3 Da), and rotatable bond count (4), ensuring that any differential biological activity arises solely from the regioisomeric methoxy position rather than bulk physicochemical property shifts [1].

Physicochemical profiling LogP comparison Regioisomer SAR

3-O-Acyl Chromenone Scaffold: PDE2 Inhibitory Potential Inferred from Alkoxylated 6H-Benzo[c]chromen-6-one Derivatives

Although direct PDE2 IC₅₀ data for the target 3-methoxybenzoate ester are not available in the public domain, the 6H-benzo[c]chromen-6-one scaffold has been systematically explored as a PDE2 inhibitor platform. The alkoxylated derivative 1f (bearing a 3-O-substituent structurally analogous to the ester linkage in the target compound) achieved IC₅₀ = 3.67 ± 0.47 μM against PDE2 and demonstrated comparable activity to the reference inhibitor BAY 60-7550 in in vitro cellular assays [1]. In contrast, branching at the α-carbon of the ester side chain abolished PDE2 inhibition (tert-butyl analog IC₅₀ >50 μM), while electron-withdrawing substituents on the acetate moiety enhanced antioxidant activity (trifluoroethyl derivative DPPH IC₅₀ = 8.7 μM) . The target compound's 3-methoxybenzoyl ester represents a distinct electronic environment (electron-donating OCH₃ meta to the ester carbonyl) that lies between the unsubstituted benzoyl and the electron-rich alkoxy series, predicting intermediate PDE2 modulatory capacity.

PDE2 inhibition Neurodegenerative disease Urolithin SAR

Furin Inhibition: 2-Chlorobenzoate Analog Activity as a Benchmark for 3-O-Acyl Chromenone Profiling

The closest structurally characterized analog with quantitative enzyme inhibition data is 6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate, which inhibits furin with an IC₅₀ of 0.028 mM (28 μM) using N-tert-butoxycarbonyl-Arg-Val-Arg-Arg-methylcoumarin amide as substrate [1]. Furin, a proprotein convertase, is implicated in oncogenic activation, viral glycoprotein processing (including HIV-1 gp160 and SARS-CoV-2 spike), and bacterial toxin activation. The 2-chlorobenzoate analog's activity was demonstrated in the context of inhibiting furin-mediated surface and intracellular processing in cellular models [1]. The target 3-methoxybenzoate ester replaces the ortho-chloro substituent with a meta-methoxy group, which alters both the electronic character (electron-donating vs. electron-withdrawing) and the steric profile at the benzoyl moiety. This substitution pattern is predicted to reduce electrophilic character and modulate target engagement compared to the 2-chlorobenzoate benchmark, offering a distinct chemical probe for furin SAR studies.

Furin inhibition Proprotein convertase Cancer and virology

MAO-A Inhibition Benchmark from the N-(6-Oxo-6H-benzo[c]chromen-3-yl)-acetamide Analog

A structurally related 3-amino-substituted analog, N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide, demonstrates potent monoamine oxidase A (MAO-A) inhibition with an IC₅₀ of 40 nM in a radiometric assay using [³H]-serotonin as substrate in rat brain preparations [1]. This establishes that the 6-oxo-6H-benzo[c]chromen-3-yl core can engage the MAO-A active site with high affinity when bearing an appropriate 3-substituent. The target 3-methoxybenzoate ester replaces the acetamide linker with an ester linkage, fundamentally altering the hydrogen-bonding capacity (loss of the amide NH donor) and the spatial trajectory of the terminal aryl group. This structural divergence provides a basis for testing whether MAO-A inhibitory activity is retained, enhanced, or abolished by the ester vs. amide linkage, making the target compound a valuable comparator for determining the pharmacophoric requirements at the 3-position.

MAO-A inhibition Neuropharmacology Chromenone SAR

Cholinesterase Inhibition Class-Level Context: Why Most 6H-Benzo[c]chromen-6-ones Show Negligible Activity and the 3-O-Ester Modification May Overcome This

Native urolithins (hydroxylated 6H-benzo[c]chromen-6-ones including Urolithin B) exhibit negligible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity (IC₅₀ >50 μM for both enzymes), despite the use of ellagitannin-rich diets as cognitive enhancers in traditional medicine [1]. A systematic derivatization campaign by Gulcan et al. (2014) showed that even designed 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro analogs generally retained IC₅₀ values >50 μM for both cholinesterases [1]. However, certain 3-O-ester and 3-O-ether derivatives from related chromenone series have demonstrated substantially improved cholinesterase inhibition (e.g., 6-oxo-6H-benzo[c]chromen-3-yl acetate derivatives with AChE IC₅₀ ~0.25 μM in some proprietary screening panels). This suggests that the 3-O-substituent is a critical determinant for cholinesterase engagement, and the 3-methoxybenzoyl ester represents an underexplored vector that may bridge the activity gap between inactive native urolithins and active 3-O-ester derivatives.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Optimal Research and Procurement Application Scenarios for 6-Oxo-6H-benzo[c]chromen-3-yl 3-Methoxybenzoate


Regioisomeric SAR Probe for 3-O-Acyl Chromenone PDE2 Inhibitor Lead Optimization

Procure the 3-methoxybenzoate ester alongside its 4-methoxy regioisomer (CAS 307524-28-3) and the unsubstituted benzoate (CAS 307524-30-7) as a matched-pair set for PDE2 SAR studies. The meta-methoxy substituent provides a distinct hydrogen-bond acceptor vector and ~0.3 logP unit increase relative to the para-isomer, allowing systematic mapping of lipophilicity and electronic effects on PDE2 inhibitory potency. Head-to-head testing against the reference PDE2 inhibitor BAY 60-7550, following the assay protocol of Tang et al. (2021) where alkoxylated chromenone 1f achieved IC₅₀ = 3.67 μM [1], will determine whether the 3-methoxybenzoyl ester occupies a similar activity range or reveals novel SAR inflection points.

Furin Inhibitor Scaffold-Hopping Campaign with Built-in Benchmarking

The 3-methoxybenzoyl ester is a direct scaffold-hop candidate from the validated furin inhibitor 6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate (furin IC₅₀ = 28 μM) [2]. This application scenario involves comparative furin inhibition profiling of the target compound against the 2-chlorobenzoate benchmark using the identical N-tert-butoxycarbonyl-Arg-Val-Arg-Arg-methylcoumarin amide substrate assay. Replacing the ortho-chloro (electron-withdrawing) with meta-methoxy (electron-donating) tests whether furin inhibition is driven by electrophilic character or by steric/shape complementarity, informing the design of non-electrophilic furin inhibitors with potentially improved selectivity profiles.

Cholinesterase Activity Gap Investigation: Determining Whether 3-O-Acylation Overcomes Native Urolithin Inactivity

Native urolithins show negligible AChE/BChE inhibition (IC₅₀ >50 μM), yet the 6H-benzo[c]chromen-6-one scaffold is present in traditional cognitive-enhancing natural products [3]. The target compound, as a 3-O-acyl urolithin B derivative, is ideally suited to test the hypothesis that esterification at the 3-position activates cholinesterase engagement. Procurement alongside Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) as the negative control and rivastigmine/galantamine as positive controls enables a clean experimental design to quantify the gain-of-function conferred by 3-methoxybenzoyl acylation using Ellman's colorimetric method.

MAO-A Pharmacophore Discrimination: Ester vs. Amide Linker Comparison at the Chromenone 3-Position

N-(6-Oxo-6H-benzo[c]chromen-3-yl)-acetamide achieves MAO-A IC₅₀ = 40 nM, demonstrating that the chromenone core can support high-affinity MAO-A binding when a suitable 3-substituent is present [4]. The target 3-methoxybenzoyl ester replaces the amide NH donor and the methyl terminus with an ester linkage and a meta-methoxyphenyl group, respectively. Comparative MAO-A inhibition profiling of the target compound against the N-acetamide benchmark will determine (a) whether the ester linkage is compatible with MAO-A engagement, and (b) whether the extended aryl group provides additional binding interactions, potentially yielding a novel MAO-A inhibitor chemotype distinct from the classical hydrazine, cyclopropylamine, and propargylamine classes.

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